molecular formula C9H11ClN2O3 B7838559 alpha-Ethoxy-m-nitrobenzylideneammonium chloride

alpha-Ethoxy-m-nitrobenzylideneammonium chloride

Cat. No.: B7838559
M. Wt: 230.65 g/mol
InChI Key: XCIXZMQBWUENJE-UHFFFAOYSA-N
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Description

alpha-Ethoxy-m-nitrobenzylideneammonium chloride is an organic compound that features a nitrophenyl group attached to an ethoxy group through a methylidene linkage, with an azanium ion and chloride counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethoxy-m-nitrobenzylideneammonium chloride typically involves the reaction of 3-nitrobenzaldehyde with ethoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently protonated to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

alpha-Ethoxy-m-nitrobenzylideneammonium chloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

alpha-Ethoxy-m-nitrobenzylideneammonium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Ethoxy-m-nitrobenzylideneammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ethoxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [Methoxy-(3-nitrophenyl)methylidene]azanium;chloride: Similar structure with a methoxy group instead of an ethoxy group.

    [Ethoxy-(4-nitrophenyl)methylidene]azanium;chloride: Similar structure with the nitro group in the para position.

    [Ethoxy-(3-aminophenyl)methylidene]azanium;chloride: Similar structure with an amino group instead of a nitro group.

Uniqueness

alpha-Ethoxy-m-nitrobenzylideneammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and nitrophenyl groups allows for versatile applications in various fields.

Properties

IUPAC Name

[ethoxy-(3-nitrophenyl)methylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c1-2-14-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,10H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIXZMQBWUENJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=[NH2+])C1=CC(=CC=C1)[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57508-53-9
Record name Benzenecarboximidic acid, 3-nitro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57508-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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